molecular formula C15H31BrN2S B2797638 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 53918-47-1

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B2797638
CAS No.: 53918-47-1
M. Wt: 351.39
InChI Key: WBNSBJIHYUADSW-UHFFFAOYSA-N
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Description

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a dodecylsulfanyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecylthiol with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dodecylthio)-1H-imidazole
  • 2-(dodecylsulfanyl)-1H-benzimidazole
  • 2-(dodecylsulfanyl)-4,5-dihydro-1H-pyrazole

Uniqueness

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is unique due to the presence of both the dodecylsulfanyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and the ability to form specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

2-dodecylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-16-12-13-17-15;/h2-14H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNSBJIHYUADSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NCCN1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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